Phyllaemblicin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

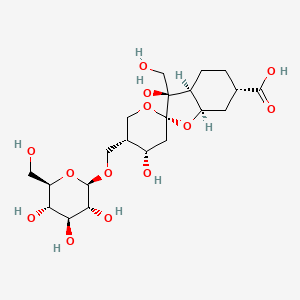

C21H34O13 |

|---|---|

Molecular Weight |

494.5 g/mol |

IUPAC Name |

(2S,3R,3aS,4'S,5'R,6S,7aR)-3,4'-dihydroxy-3-(hydroxymethyl)-5'-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3a,4,5,6,7,7a-hexahydro-1-benzofuran-2,2'-oxane]-6-carboxylic acid |

InChI |

InChI=1S/C21H34O13/c22-5-14-15(25)16(26)17(27)19(33-14)31-6-10-7-32-21(4-12(10)24)20(30,8-23)11-2-1-9(18(28)29)3-13(11)34-21/h9-17,19,22-27,30H,1-8H2,(H,28,29)/t9-,10+,11-,12-,13+,14+,15+,16-,17+,19+,20-,21-/m0/s1 |

InChI Key |

MKVQPLIMYJILBG-NBSHRHPWSA-N |

Isomeric SMILES |

C1C[C@H]2[C@@H](C[C@H]1C(=O)O)O[C@]3([C@@]2(CO)O)C[C@@H]([C@@H](CO3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

C1CC2C(CC1C(=O)O)OC3(C2(CO)O)CC(C(CO3)COC4C(C(C(C(O4)CO)O)O)O)O |

Synonyms |

phyllaemblicin D |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Isolation of Phyllaemblicin D from Phyllanthus emblica Roots

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of Phyllaemblicin D, a bisabolane-type sesquiterpenoid, from the roots of Phyllanthus emblica. The document details the necessary experimental protocols, summarizes quantitative data, and visualizes the isolation workflow, offering a valuable resource for natural product researchers and drug development professionals.

Introduction

Phyllanthus emblica, commonly known as the Indian gooseberry or amla, is a plant with a long history of use in traditional medicine.[1][2] Its various parts are rich in a diverse array of bioactive compounds. The roots of P. emblica, in particular, are a source of unique sesquiterpenoids, including the phyllaemblicins. This compound, a member of this class of compounds, has been successfully isolated and structurally characterized. This guide focuses on the scientific methodology for its extraction and purification.

Experimental Protocols

The isolation of this compound from the roots of Phyllanthus emblica involves a multi-step process encompassing extraction, fractionation, and chromatographic separation. The following protocols are based on established methodologies for the isolation of sesquiterpenoids from this plant source.

Plant Material and Extraction

Fresh roots of Phyllanthus emblica are collected and air-dried. The dried roots are then powdered to increase the surface area for efficient solvent extraction. The powdered root material is extracted with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure the exhaustive extraction of secondary metabolites. The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

Fractionation of the Crude Extract

The crude ethanol extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A typical fractionation scheme would involve the use of n-hexane, chloroform, and ethyl acetate. This process separates the components of the crude extract based on their polarity, with this compound expected to partition into the moderately polar fractions.

Chromatographic Isolation of this compound

The fraction containing this compound is further purified using a series of column chromatography techniques.

-

Silica Gel Column Chromatography: The enriched fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing the presence of the target compound are combined.

-

Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column, which separates compounds based on their molecular size. Elution is typically carried out with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification step often employs preparative HPLC on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water. This technique provides high resolution and yields pure this compound.

Data Presentation

While specific quantitative yield data for this compound from a defined quantity of Phyllanthus emblica root is not extensively reported in the readily available literature, the following table outlines the classes of compounds isolated from the roots and their general extraction methods.

| Compound Class | Plant Part | Extraction/Isolation Method | Reference |

| Sesquiterpenoids (including Phyllaemblicins) | Roots | 95% Ethanol extract, Column Chromatography (Silica gel, Sephadex LH-20), HPLC | [3][4] |

| Phenolic Glycosides | Roots | 95% Ethanol extract, Column Chromatography | [3] |

| Triterpenoids (Lupeol) | Roots | Not specified | [5] |

| Ellagic Acid | Roots | Not specified | [5] |

Table 1: Major chemical constituents isolated from the roots of Phyllanthus emblica and general isolation techniques.

Structure Elucidation

The definitive identification of this compound is accomplished through a combination of spectroscopic techniques.[3]

| Spectroscopic Method | Purpose |

| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | |

| ¹H-NMR | Provides information on the proton environment and their connectivity. |

| ¹³C-NMR | Provides information on the carbon skeleton of the molecule. |

| 2D-NMR (COSY, HMQC, HMBC) | Establishes the detailed connectivity of atoms within the molecule, confirming the final structure. |

Table 2: Spectroscopic methods for the structure elucidation of this compound.

Biological Activity and Signaling Pathways

The biological activities of many bisabolane-type sesquiterpenoids have been investigated, revealing a range of pharmacological effects including antibacterial, anti-inflammatory, and cytotoxic properties.[6] While specific studies on the signaling pathways modulated by this compound are not yet available, research on other compounds isolated from Phyllanthus emblica and related sesquiterpenoids suggests potential areas of investigation. For instance, various extracts of P. emblica have been shown to influence pathways such as the neuroactive ligand-receptor interaction and serotonergic synapse pathways.[7][8] Further research is warranted to elucidate the specific molecular targets and mechanisms of action of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from the roots of Phyllanthus emblica.

Caption: General workflow for the isolation of this compound.

Conclusion

This technical guide outlines the key steps and methodologies required for the successful isolation of this compound from the roots of Phyllanthus emblica. While the foundational protocols for extraction and chromatographic separation are established, further research is needed to quantify the yield of this specific compound and to fully elucidate its biological activities and mechanisms of action. The information provided herein serves as a valuable starting point for researchers interested in exploring the rich phytochemical landscape of this important medicinal plant.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in biotechnology of Emblica officinalis Gaertn. syn. Phyllanthus emblica L.: a nutraceuticals-rich fruit tree with multifaceted ethnomedicinal uses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Publication - Natural Product Chemistry - Nagasaki University [ph.nagasaki-u.ac.jp]

- 6. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the mechanism of action of Phyllanthus emblica in the treatment of epilepsy based on network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the mechanism of action of Phyllanthus emblica in the treatment of epilepsy based on network pharmacology and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

Phyllaemblicin D: An Inquiry into its Discovery and Characterization

A comprehensive review of the scientific literature reveals a notable absence of specific information regarding the discovery and characterization of a compound identified as Phyllaemblicin D from Phyllanthus emblica (also known as amla or Indian gooseberry). Extensive searches of chemical databases and scientific publications did not yield specific data on the isolation, structural elucidation, quantitative analysis, or biological activity of a compound with this designation.

While the roots of Phyllanthus emblica are a known source of a series of norsesquiterpenoid glycosides named phyllaemblicins, the published research prominently features Phyllaemblicins A, B, and C. The seminal work in this area, conducted by Zhang and colleagues, details the isolation and structural determination of these compounds. However, this body of work does not appear to extend to a "this compound."

This technical guide will, therefore, address the discovery and characterization of the known phyllaemblicins from Phyllanthus emblica as a proxy, providing the detailed information requested by researchers, scientists, and drug development professionals. The methodologies and data presented are based on the available scientific literature for Phyllaemblicins A, B, and C, and other relevant compounds isolated from this medicinally important plant.

Discovery and Isolation of Phyllaemblicins from Phyllanthus emblica

The phyllaemblicins are a class of norsesquiterpenoid glycosides isolated from the roots of Phyllanthus emblica. The initial discovery and isolation of these compounds were reported by Zhang et al.[1]. The general workflow for their isolation is outlined below.

Caption: General experimental workflow for the isolation of phyllaemblicins.

Experimental Protocol: Isolation of Phyllaemblicins

The following is a generalized protocol based on methodologies reported for the isolation of compounds from P. emblica roots[1]:

-

Plant Material and Extraction: Air-dried and powdered roots of Phyllanthus emblica are exhaustively extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with n-hexane and ethyl acetate. The aqueous methanol fraction, containing the polar glycosides, is retained for further separation.

-

Column Chromatography:

-

Silica Gel: The aqueous methanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol to yield several fractions.

-

Sephadex LH-20: Fractions containing the compounds of interest are further purified using Sephadex LH-20 column chromatography with a methanol eluent.

-

-

High-Performance Liquid Chromatography (HPLC): Final purification of the individual phyllaemblicins is achieved by reversed-phase (RP) HPLC using a C18 column and a mobile phase typically consisting of a gradient of methanol and water.

Structural Characterization of Phyllaemblicins

The structures of the isolated phyllaemblicins were elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were crucial for determining the connectivity of atoms and the stereochemistry of the molecules.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet (UV) Spectroscopy: To analyze the electronic transitions within the molecule.

While specific data for "this compound" is unavailable, the general chemical scaffold of the known phyllaemblicins consists of a norsesquiterpenoid aglycone linked to one or more sugar moieties.

Biological Activities of Phyllanthus emblica Constituents

Numerous compounds isolated from various parts of Phyllanthus emblica have demonstrated a wide range of biological activities. While there is no specific bioactivity data for "this compound," other constituents have been investigated for their potential therapeutic effects.

Table 1: Reported Biological Activities of Selected Compounds from Phyllanthus emblica

| Compound/Extract | Biological Activity | Reference(s) |

| P. emblica root extract | Antiproliferative | [2][3] |

| Phyllaemblicin F (computational) | Potential interaction with SARS-CoV-2 proteins | [4] |

| Various phenolic compounds | Antioxidant, Neuroprotective | [5] |

| P. emblica fruit extract | Antimicrobial, Cytotoxic | [6] |

Signaling Pathways Modulated by Phyllanthus emblica Constituents

Research into the mechanisms of action of compounds from Phyllanthus emblica has identified several modulated signaling pathways. It is important to note that this information is not specific to "this compound."

Caption: Potential signaling pathways influenced by various bioactive compounds from P. emblica.

Conclusion

For researchers and drug development professionals interested in the therapeutic potential of Phyllanthus emblica, it is recommended to focus on the well-characterized constituents for which a robust body of data on their isolation, structure, and biological activities exists. Further phytochemical investigation of P. emblica may yet lead to the discovery of new compounds, which would then require comprehensive characterization as outlined in this guide.

References

- 1. Novel norsesquiterpenoids from the roots of Phyllanthus emblica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phyllanthus emblica: a comprehensive review of its phytochemical composition and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Frontiers | Phyllanthus emblica: a comprehensive review of its phytochemical composition and pharmacological properties [frontiersin.org]

- 5. "Phenolic compounds isolated and identified from amla (Phyllanthus embl" by Kenneth Rose, Chunpeng Wan et al. [digitalcommons.uri.edu]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Putative Biosynthesis of Phyllaemblicin D in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phyllaemblicin D, a unique ellagitannin isolated from Phyllanthus emblica (amla), has garnered interest for its potential pharmacological activities. However, its biosynthetic pathway has not been fully elucidated. This technical guide consolidates current knowledge on the biosynthesis of related hydrolyzable tannins to propose a putative pathway for this compound. By examining the established routes to gallic acid, pentagalloylglucose, and the formation of characteristic ellagitannin moieties, alongside the structures of co-occurring Phyllaemblicins, we delineate a chemically plausible sequence of enzymatic transformations. This guide provides a foundational framework for future research aimed at identifying the specific genes and enzymes involved in this compound synthesis, which is crucial for its potential biotechnological production and for facilitating the development of novel therapeutics.

Introduction

Phyllanthus emblica, commonly known as amla or Indian gooseberry, is a medicinal plant rich in a diverse array of secondary metabolites, particularly hydrolyzable tannins.[1][2] Among these, the Phyllaemblicins, a series of unique ellagitannins, have been identified. While the general pathway for the biosynthesis of simple ellagitannins is understood, the specific enzymatic steps leading to the complex and varied structures found in nature, such as this compound, remain largely uncharacterized. This document aims to provide a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established biosynthesis of its precursors and related compounds.

The General Ellagitannin Biosynthetic Pathway: A Foundation for this compound

The biosynthesis of all hydrolyzable tannins, including this compound, originates from the shikimate pathway, a central route in plant secondary metabolism.[1][3] This pathway provides the foundational building block, gallic acid.

From the Shikimate Pathway to Gallic Acid

The biosynthesis of gallic acid is believed to proceed through the aromatization of a shikimate pathway intermediate, most likely 3-dehydroshikimate.[2] This conversion is catalyzed by the enzyme dehydroshikimate dehydrogenase.

Formation of the Central Precursor: 1,2,3,4,6-penta-O-galloyl-β-D-glucose

Gallic acid is first activated and glycosylated to form β-glucogallin (1-O-galloyl-β-D-glucose).[3][4] This initial step is followed by a series of galloylation reactions, where additional galloyl groups are transferred to the glucose core, ultimately yielding the key intermediate, 1,2,3,4,6-penta-O-galloyl-β-D-glucose (pentagalloylglucose).[5] This molecule serves as the branch point for the biosynthesis of both gallotannins and ellagitannins.

The Defining Step of Ellagitannins: Oxidative Coupling

The characteristic feature of ellagitannins is the presence of a hexahydroxydiphenoyl (HHDP) group, which is formed through the intramolecular oxidative coupling of two adjacent galloyl residues on pentagalloylglucose.[1] This reaction is catalyzed by laccase-like phenol oxidases.[5] The resulting HHDP group can undergo further modifications, leading to the vast diversity of ellagitannin structures observed in nature.

Putative Biosynthetic Pathway of this compound

While the precise enzymatic steps for this compound biosynthesis are yet to be discovered, a putative pathway can be constructed based on the known structures of Phyllaemblicins A, B, C, E, and F, which have been isolated from Phyllanthus emblica.[6][7] These related structures suggest a series of specific enzymatic modifications of a common ellagitannin precursor, likely derived from pentagalloylglucose.

This compound is a positional isomer of neochebuloyl 1(β)-O-galloylglucose.[6] Its biosynthesis is therefore proposed to involve the formation of a neochebuloyl group attached to a galloylated glucose core.

The following diagram illustrates the proposed overarching pathway leading to this compound.

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data on Tannins in Phyllanthus emblica

The fruit of Phyllanthus emblica is a rich source of tannins. Quantitative analyses have been performed to determine the tannin content, which is crucial for understanding the plant's medicinal properties and for quality control of its extracts.

| Compound Class | Method | Concentration in Fruit (Dry Weight) | Reference |

| Total Phenols | Spectrophotometry | 0.135% | [5] |

| Total Tannins | PVPP Precipitation | 12.588 mg/g | [5] |

| Total Tannins | Radiolabeled BSA | Not specified | [5] |

| Gallic Acid | HPLC | Variable | [8] |

| Ellagic Acid | HPLC | Variable | [8] |

Experimental Protocols

Extraction of Ellagitannins from Phyllanthus emblica

A general protocol for the extraction of ellagitannins from plant material is as follows:

-

Sample Preparation: Freeze-dry fresh plant material (e.g., fruit powder) and grind to a fine powder.

-

Extraction: Extract the powdered sample with a solvent such as methanol or an acetone/water mixture.[8] Sonication can be used to improve extraction efficiency.

-

Filtration: Filter the crude extract through a 0.45 µm filter to remove particulate matter.

-

Analysis: The filtered extract can be directly analyzed by HPLC-DAD and HPLC-ESI-MS for the identification and quantification of individual tannins.[8]

The following diagram outlines a general workflow for the extraction and analysis of ellagitannins.

Caption: General workflow for ellagitannin extraction and analysis.

Enzyme Assays for Tannin Biosynthetic Enzymes

Characterizing the enzymes involved in this compound biosynthesis is essential. Below are general approaches for assaying key enzyme activities.

-

Dehydroshikimate Dehydrogenase: The activity can be monitored spectrophotometrically by following the reduction of NADP+ at 340 nm in the presence of 3-dehydroshikimate.

-

Glucosyltransferases: The formation of β-glucogallin can be assayed by incubating a protein extract with gallic acid and UDP-glucose, followed by HPLC analysis to quantify the product.

-

Galloyltransferases: Similar to glucosyltransferases, the transfer of galloyl groups can be monitored by HPLC, observing the formation of di-, tri-, and polygalloylglucose esters from β-glucogallin and a galloyl donor.

-

Laccase-like Oxidases: The oxidative coupling of galloyl groups on pentagalloylglucose can be assayed by incubating the substrate with a protein extract and monitoring the formation of ellagitannin products by HPLC-MS.

The following diagram depicts a logical workflow for the identification and characterization of biosynthetic enzymes.

Caption: Workflow for enzyme identification and characterization.

Future Perspectives

The elucidation of the complete biosynthetic pathway of this compound requires further research. Key areas for future investigation include:

-

Transcriptome and Genome Analysis: The genome of Phyllanthus emblica has been sequenced, which provides a valuable resource for identifying candidate genes encoding the enzymes involved in the latter steps of this compound biosynthesis.[9][10]

-

Functional Genomics: The functional characterization of candidate genes through heterologous expression and in vitro enzyme assays is crucial to confirm their roles in the pathway.

-

Metabolic Engineering: Once the pathway is fully elucidated, there is potential for the heterologous production of this compound in microbial or plant-based systems, which could provide a sustainable source of this valuable compound.

Conclusion

This technical guide has outlined the current understanding and proposed a putative biosynthetic pathway for this compound in plants. While the early steps of gallic acid and pentagalloylglucose formation are relatively well-established, the specific enzymatic transformations leading to the unique structure of this compound remain to be elucidated. The information and protocols presented here provide a solid foundation for researchers to further investigate this pathway, ultimately enabling the biotechnological production and therapeutic development of this promising natural product.

References

- 1. Enzyme Activity Measurement for Tannase [creative-enzymes.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quantification of tannin content in Phyllanthus emblica using radiolabeled BSA by precipitation method [inis.iaea.org]

- 6. sciensage.info [sciensage.info]

- 7. 2.3. Determination of Individual Ellagitannin Composition [bio-protocol.org]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. researchgate.net [researchgate.net]

- 10. Genome of Phyllanthus emblica: the medicinal plant Amla with super antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

Phyllaemblicin D: Unveiling a Sesquiterpenoid from the Roots of a Traditional Remedy

An In-depth Technical Guide on a lesser-known bioactive compound from Phyllanthus emblica

Introduction: The Ancient Wisdom of Amla

Phyllanthus emblica Linn., commonly known as Indian gooseberry or Amla, holds a revered position in traditional systems of medicine, particularly Ayurveda, where it is celebrated for its rejuvenating and therapeutic properties.[1][2] For centuries, various parts of the plant, especially its fruit, have been utilized to treat a wide array of ailments including jaundice, inflammation, diabetes, and diarrhea.[1][3] This traditional knowledge has spurred modern scientific inquiry into the plant's rich phytochemical landscape, leading to the identification of numerous bioactive molecules such as tannins, flavonoids, alkaloids, and terpenoids.[1][4] Among these is the class of bisabolane-type sesquiterpenoids found in the roots, which includes the specific compound Phyllaemblicin D.[5][6] This document serves as a technical guide for researchers and drug development professionals, consolidating the current knowledge on this compound and its context within the broader pharmacological profile of Phyllanthus emblica.

Phytochemical Profile: Isolation and Structure of this compound

This compound is classified as a bisabolane-type sesquiterpenoid.[5][6] It is not one of the more commonly cited bioactive compounds from P. emblica, with research focusing more heavily on the antioxidant and anti-inflammatory properties of polyphenols like tannins and flavonoids found predominantly in the fruit.[7]

This compound has been successfully isolated from the roots of Phyllanthus emblica.[5][8] Its discovery was part of a broader investigation into the chemical constituents of the plant's roots, which led to the identification of several novel sesquiterpenoids. In a key study, this compound was isolated alongside two other novel bisabolane-type sesquiterpenoids, phyllaemblic acids B and C.[5][6] The structural elucidation of these compounds was achieved through comprehensive spectral and chemical analyses.[5]

Pharmacological Activities and Quantitative Data

While this compound has been successfully isolated and structurally characterized, specific in-vitro and in-vivo pharmacological studies detailing its biological activity, mechanism of action, and quantitative efficacy metrics (e.g., IC50 or EC50 values) are notably scarce in current scientific literature.

However, broader studies on phytochemicals from P. emblica provide context for its potential activities. Sesquiterpenoids and diphenyl ethers isolated from the plant have demonstrated significant antioxidant potential.[8] For instance, studies on various phenolic compounds from P. emblica have shown potent antioxidant abilities.[9] Although not specific to this compound, this data suggests that sesquiterpenoid class compounds from this plant are bioactive.

Table 1: Selected Bioactivities of Compounds and Extracts from Phyllanthus emblica

| Compound/Extract | Bioactivity | Assay | Result (IC50) | Reference(s) |

| Sesquiterpenoids & Diphenyl Ethers | Antioxidant | DPPH Radical Scavenging | 3.25-4.18 μM | [8][10] |

| Phenolic Compounds (1-7) | Antioxidant | DPPH Radical Scavenging | 5.6 – 12.9 μM | [9] |

| Phenolic Compounds (1-3) | Cytotoxic Activity | Multiple Cell Lines | 13.9 – 68.4% inhibition | [9] |

| Aqueous Extract | Anti-HIV | Viral Load Reduction | 400 µg/mL | [11] |

Note: The data presented is for classes of compounds or general extracts from P. emblica and not specifically for this compound due to a lack of available data.

Experimental Protocols

The following section details a generalized methodology for the isolation and characterization of sesquiterpenoids like this compound from the roots of Phyllanthus emblica, based on established phytochemical research practices.[5][6]

Protocol 1: Isolation of Sesquiterpenoids

-

Plant Material Collection and Preparation:

-

Collect fresh roots of Phyllanthus emblica.

-

Air-dry the roots in the shade and then pulverize them into a coarse powder.

-

-

Extraction:

-

Perform exhaustive extraction of the powdered root material with a 95% ethanol (EtOH) solution at room temperature.

-

Concentrate the resulting extract under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude EtOH extract in water.

-

Perform sequential partitioning with different solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

-

Chromatographic Separation:

-

Subject the ethyl acetate (EtOAc) soluble fraction, which is often rich in terpenoids, to column chromatography over a silica gel.

-

Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

-

Purification:

-

Combine fractions showing similar TLC profiles.

-

Subject the combined fractions to further purification steps, such as repeated column chromatography on silica gel or Sephadex LH-20, and potentially High-Performance Liquid Chromatography (HPLC) to isolate pure compounds like this compound.

-

-

Structural Elucidation:

-

Identify the structure of the isolated pure compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR: 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

-

Potential Mechanisms of Action: A Broader View

Given the absence of specific mechanistic studies on this compound, we can infer potential pathways based on the activities of other major constituents of P. emblica. The plant's extracts are well-known for their potent antioxidant activity, which is largely attributed to their high content of tannins and flavonoids.[8] These compounds are effective free-radical scavengers and can modulate endogenous antioxidant enzyme systems.

The anti-inflammatory effects of P. emblica are often linked to the inhibition of pro-inflammatory signaling pathways. It is plausible that sesquiterpenoids like this compound could contribute to these effects, as terpenoids from various plant sources are known to modulate pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation.

Conclusion and Future Directions

This compound represents one of the many sesquiterpenoids isolated from the roots of Phyllanthus emblica, a plant with profound significance in traditional medicine. While its structure has been elucidated, its specific biological functions and pharmacological potential remain largely unexplored. The existing data on related compounds from P. emblica suggest that this compound could possess valuable antioxidant or anti-inflammatory properties.

For researchers and professionals in drug development, this compound and its related norbisabolane sesquiterpenoids present an opportunity for novel therapeutic discovery. Future research should prioritize the following:

-

Bioactivity Screening: A comprehensive screening of pure this compound against various cell lines and biological targets to determine its cytotoxic, anti-inflammatory, antimicrobial, and antiviral activities.

-

Mechanistic Studies: Elucidation of the specific molecular mechanisms and signaling pathways modulated by this compound.

-

In-vivo Efficacy: Evaluation of the compound's therapeutic efficacy and safety in preclinical animal models for relevant disease states.

Systematic investigation into lesser-known constituents like this compound is crucial to fully understand the scientific basis for the traditional uses of Phyllanthus emblica and to unlock its full potential for modern medicine.

References

- 1. Traditional uses, bioactive composition, pharmacology, and toxicology of Phyllanthus emblica fruits: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phyllanthus emblica: a comprehensive review of its phytochemical composition and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. sciencescholar.us [sciencescholar.us]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Genus Phyllanthus: An Ethnopharmacological, Phytochemical, and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phyllaemblicin D: Elucidating Its Core Properties

A comprehensive search of scientific literature and chemical databases has revealed no specific information for a compound named "Phyllaemblicin D." Extensive investigation across numerous reputable sources did not yield any data regarding its chemical structure, biological activities, or experimental protocols.

This suggests that "this compound" may be a novel, yet-to-be-documented compound, a misnomer, or a compound that has not been scientifically validated and reported.

However, the genus Phyllanthus, and specifically the species Phyllanthus emblica (commonly known as Amla or Indian Gooseberry), is a rich source of a diverse array of bioactive compounds, including several other known phyllaemblicins. These related compounds, such as Phyllaemblicin A, B, and C, have been isolated and characterized.

Should you be interested, a detailed technical guide on the basic properties of these other well-documented phyllaemblicins or other phytochemicals from Phyllanthus emblica can be provided. This would include:

-

A summary of their chemical and physical properties.

-

Known biological activities and mechanisms of action.

-

Detailed experimental protocols for their isolation and analysis.

-

Visualization of relevant signaling pathways.

Please indicate if you would like to proceed with a report on these alternative, well-documented compounds.

Phyllaemblicins: A Technical Overview of Key Compounds from Phyllanthus emblica

For the attention of: Researchers, Scientists, and Drug Development Professionals

Core Molecular Data

The following table summarizes the key molecular information for Phyllaemblicins A, B, and C. This data is essential for analytical chemistry, molecular modeling, and pharmacological studies.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Exact Mass (Da) |

| Phyllaemblicin A | C₂₇H₃₄O₁₄ | 582.5 | 582.19485575 |

| Phyllaemblicin B | C₃₃H₄₄O₁₉ | 744.7 | 744.24767917 |

| Phyllaemblicin C | C₃₈H₅₂O₂₃ | 876.8 | 876.28993790 |

Experimental Protocols

The isolation and characterization of Phyllaemblicins from Phyllanthus emblica involve a multi-step process. The following protocols are representative methodologies based on established phytochemical research.

Extraction of Bioactive Compounds

-

Sample Preparation: Fresh fruits of Phyllanthus emblica are washed, deseeded, and crushed to obtain juice. The juice is then filtered and freeze-dried to yield a stable powder.[1]

-

Solvent Extraction: The freeze-dried powder is subjected to extraction with a solvent system, typically a methanol-water mixture (e.g., 70:30 v/v).

-

Ultrasonic-Assisted Extraction: To enhance extraction efficiency, the mixture is sonicated for approximately 20 minutes at a controlled temperature.[1]

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting solution is then concentrated under reduced pressure to yield the crude extract.

High-Performance Liquid Chromatography (HPLC) Analysis

-

Chromatographic System: A reversed-phase HPLC system is commonly employed for the separation and quantification of Phyllaemblicins and other phenolic compounds.[1]

-

Column: A C18 column is a suitable stationary phase for the separation of these compounds.[1]

-

Mobile Phase: A gradient elution using a mixture of methanol and an aqueous solution of a weak acid (e.g., 0.1% acetic acid) is often used.[1] The gradient is optimized to achieve adequate separation of the target compounds.

-

Detection: UV detection at a wavelength of 278 nm is appropriate for monitoring the elution of these phenolic compounds.[1]

-

Quantification: The concentration of the isolated compounds is determined by comparing their peak areas to those of analytical standards.

Visualized Workflows and Pathways

Experimental Workflow: Isolation and Analysis of Phyllaemblicins

The following diagram outlines a typical workflow for the extraction, isolation, and analysis of Phyllaemblicins from Phyllanthus emblica.

Signaling Pathway: Putative Anti-Inflammatory Action of Phyllaemblicins

Constituents of Phyllanthus emblica, including Phyllaemblicins, have demonstrated anti-inflammatory properties.[2][3] A key mechanism underlying inflammation is the activation of the NF-κB signaling pathway. The diagram below illustrates a simplified representation of this pathway and the potential inhibitory role of Phyllaemblicins.

References

Interpreting the Spectral Data of Phyllaemblicin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phyllaemblicin D, a constituent of the medicinal plant Phyllanthus emblica, belongs to a class of complex polyphenolic compounds that are of significant interest to the pharmaceutical and nutraceutical industries. The structural elucidation of such natural products is a critical step in drug discovery and development, relying heavily on the meticulous interpretation of various spectral data. This technical guide provides a comprehensive overview of the methodologies and interpretation of spectral data pertinent to this compound and related compounds.

Due to the limited availability of specific spectral data for this compound in publicly accessible literature, this guide will present a generalized framework for its spectral interpretation. The data presented in the tables are illustrative and based on the characteristics of similar compounds isolated from Phyllanthus emblica.

Structural Elucidation Workflow

The process of identifying a novel compound like this compound involves a systematic workflow that integrates various spectroscopic techniques. Each technique provides unique pieces of the structural puzzle, and their combined analysis leads to the final structural confirmation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is fundamental in determining the molecular formula of a compound. For a Phyllaemblicin-type molecule, which is often a glycoside or a complex polyphenol, electrospray ionization (ESI) is a commonly used soft ionization technique that keeps the molecule intact.

Experimental Protocol (Illustrative): A purified sample of this compound would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1-10 µg/mL). The solution is then infused into an ESI source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap mass spectrometer. Data is acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ or [M+Na]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Data Presentation:

Table 1: Illustrative High-Resolution Mass Spectrometry Data for this compound

| Ion Mode | Adduct | Observed m/z | Calculated m/z | Mass Accuracy (ppm) | Proposed Molecular Formula |

| Positive | [M+H]⁺ | 583.1815 | 583.1819 | -0.7 | C₂₇H₃₀O₁₅ |

| Positive | [M+Na]⁺ | 605.1634 | 605.1639 | -0.8 | C₂₇H₃₀NaO₁₅ |

| Negative | [M-H]⁻ | 581.1662 | 581.1667 | -0.9 | C₂₇H₂₉O₁₅ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Experimental Protocol (Illustrative): A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

Data Presentation:

Table 2: Illustrative Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 (broad) | Strong | O-H stretching (phenolic and alcoholic hydroxyls) |

| 2925 | Medium | C-H stretching (aliphatic) |

| 1735 | Strong | C=O stretching (ester carbonyl) |

| 1710 | Strong | C=O stretching (ketone or carboxylic acid carbonyl) |

| 1610, 1510 | Medium-Strong | C=C stretching (aromatic ring) |

| 1250 | Strong | C-O stretching (ester or ether) |

| 1050 | Strong | C-O stretching (alcohol or glycosidic bond) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the carbon-hydrogen framework.

Experimental Protocol (Illustrative): The sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆) and placed in an NMR tube. ¹H NMR, ¹³C NMR, and a suite of 2D NMR experiments (COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 400-600 MHz).

Data Presentation:

Table 3: Illustrative ¹H NMR Data for this compound (in Methanol-d₄, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.10 | s | - | 1H | Aromatic H |

| 6.85 | d | 8.0 | 1H | Aromatic H |

| 6.70 | d | 8.0 | 1H | Aromatic H |

| 4.95 | d | 7.5 | 1H | Anomeric H (Sugar) |

| 4.50 - 3.50 | m | - | Multiple | Sugar protons, aliphatic CH-O |

| 2.80 | dd | 16.0, 5.0 | 1H | Aliphatic CH₂ |

| 2.65 | dd | 16.0, 8.0 | 1H | Aliphatic CH₂ |

| 1.20 | s | - | 3H | Methyl (CH₃) |

Table 4: Illustrative ¹³C NMR Data for this compound (in Methanol-d₄, 125 MHz)

| Chemical Shift (δ, ppm) | Carbon Type (from DEPT) | Assignment |

| 175.5 | C | Ester Carbonyl |

| 165.0 | C | Aromatic C-O |

| 145.8 | C | Aromatic C-O |

| 138.2 | C | Aromatic C |

| 122.5 | CH | Aromatic CH |

| 116.0 | CH | Aromatic CH |

| 115.5 | CH | Aromatic CH |

| 102.1 | CH | Anomeric Carbon |

| 85.0 - 60.0 | CH, CH₂ | Sugar carbons, Aliphatic C-O |

| 45.3 | C | Quaternary Aliphatic C |

| 35.8 | CH₂ | Aliphatic CH₂ |

| 21.2 | CH₃ | Methyl C |

Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments are crucial for assembling the fragments identified by 1D NMR into a complete structure.

Logical Interpretation Pathway:

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule (e.g., the protons on a sugar ring or an aliphatic chain).

-

HSQC (Heteronuclear Single Quantum Coherence): Maps each proton to the carbon it is directly attached to, confirming the assignments made in the ¹H and ¹³C NMR spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is key for connecting the different spin systems and functional groups to build the carbon skeleton. For instance, an HMBC correlation from an anomeric proton of a sugar to a carbon in the aglycone part would establish the glycosylation site.

By systematically analyzing the data from these spectroscopic techniques, a complete and unambiguous structure for this compound can be proposed and confirmed. This foundational understanding is paramount for any further research into its biological activity and potential therapeutic applications.

Phyllaemblicin D: Unraveling the Solubility and Stability Profile

A notable gap in the scientific literature currently exists regarding the specific solubility and stability profile of Phyllaemblicin D, a compound isolated from Phyllanthus emblica (Indian Gooseberry). Despite extensive searches of chemical databases and scientific publications, no specific quantitative data or detailed experimental protocols for the solubility and stability of this compound are available.

This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known chemical landscape of Phyllanthus emblica and the general solubility and stability characteristics of its extracts and related compounds. This information can serve as a foundational resource for initiating research into the physicochemical properties of this compound.

The Chemical Context of Phyllanthus emblica

Phyllanthus emblica is a rich source of a wide array of bioactive molecules, including a variety of phyllaemblicins. While specific data for this compound is absent, understanding the general properties of the plant's extracts and its other constituents can offer valuable insights. The plant is known to contain:

-

Tannins: Emblicanin A and B, punigluconin, and pedunculagin are major components.

-

Flavonoids: Including quercetin and kaempferol.

-

Phenolic Compounds: Such as gallic acid and ellagic acid.

-

Alkaloids and Terpenoids.

The overall solubility of extracts from Phyllanthus emblica is influenced by this complex mixture of compounds.

General Solubility Profile of Phyllanthus emblica Extracts

While specific data for individual compounds is scarce, general observations about the solubility of Phyllanthus emblica extracts have been noted:

-

Poor Aqueous and Lipid Solubility: Many of the bioactive compounds within Phyllanthus emblica extracts, particularly tannins and flavonoids, exhibit limited solubility in both water and lipid-based media. This presents a significant challenge for their bioavailability and formulation into therapeutic products.

-

Solvent Extraction: The choice of solvent during the extraction process provides an indication of the solubility of its constituents. Ethanol, ethyl acetate, and methanol have been effectively used to extract various compounds from the plant, suggesting that many of its bioactive molecules possess some degree of polarity. For instance, a patented method describes extracting dried Phyllanthus emblica powder with a water and ethanol mixture, followed by further extraction with ethyl acetate to isolate polyphenols.

General Stability Profile of Phyllanthus emblica Extracts

The stability of compounds from Phyllanthus emblica is a critical factor for their preservation and therapeutic efficacy.

-

Digestive Instability: The acidic environment of the stomach and the presence of digestive enzymes can lead to the degradation of some of the bioactive components found in the extracts.

-

Metabolic Transformation: Upon ingestion, compounds undergo first-pass metabolism in the liver, which can significantly alter their structure and bioactivity.

-

Temperature and Storage: The stability of extracts is also dependent on storage conditions. For example, in a study on an amla-based food product, the retention of ascorbic acid, a key component, was significantly higher in a prepared mix compared to the raw powder over a six-month storage period, highlighting the impact of formulation on stability. The study noted a decline in ascorbic acid content, particularly during warmer months, indicating temperature sensitivity.

Experimental Protocols: A General Framework

Due to the absence of specific experimental data for this compound, this section outlines a general workflow that researchers can adapt to determine the solubility and stability of this and other related compounds.

General Workflow for Compound Characterization

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Bioactive Compounds from Phyllanthus emblica

A Comprehensive Guide for Researchers and Drug Development Professionals

This document provides a detailed protocol for the extraction and purification of bioactive compounds, specifically focusing on phenolic constituents, from the fruit of Phyllanthus emblica, commonly known as amla or Indian gooseberry. While a specific protocol for "Phyllaemblicin D" is not available in the current scientific literature based on extensive searches, this guide outlines a robust methodology for the isolation of related and abundant bioactive molecules from the same source. The procedures detailed below are synthesized from various phytochemical studies on Phyllanthus emblica.[1][2][3][4][5][6][7][8][9][10][11][12][13]

The protocols provided are intended to serve as a foundational method that can be optimized for the isolation of specific target compounds.

Overview of Bioactive Compounds in Phyllanthus emblica

Phyllanthus emblica is a rich source of a wide array of bioactive phytochemicals.[3][4][5][7][12][13] The primary classes of compounds include:

-

Tannins and Phenolic Acids: Gallic acid, ellagic acid, chebulagic acid, and emblicanins A and B are among the most abundant.[3][9]

-

Flavonoids: Quercetin, kaempferol, and their glycosides are commonly found.[3][8][11]

-

Alkaloids: Including phyllantidine and phyllantine.[3]

-

Vitamins: Notably high concentrations of ascorbic acid (Vitamin C).[3]

Experimental Protocols

This section details the step-by-step procedures for the extraction and purification of phenolic compounds from Phyllanthus emblica fruit.

2.1. Materials and Equipment

-

Plant Material: Fresh or dried fruit powder of Phyllanthus emblica.

-

Solvents: Methanol, ethanol, ethyl acetate, n-butanol, hexane, chloroform (all analytical or HPLC grade).

-

Stationary Phases: Silica gel (60-120 mesh for column chromatography), Sephadex LH-20.

-

Apparatus: Soxhlet extractor, rotary evaporator, column chromatography setup, High-Performance Liquid Chromatography (HPLC) system, UV-Vis spectrophotometer.

2.2. Extraction Protocol: Soxhlet Extraction

This method is suitable for the exhaustive extraction of moderately polar compounds.

-

Preparation of Plant Material: Air-dry fresh Phyllanthus emblica fruits in the shade, de-seed, and grind them into a coarse powder.

-

Soxhlet Extraction:

-

Place 100 g of the dried fruit powder into a thimble.

-

Position the thimble inside the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with 500 mL of 80% methanol.

-

Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.

-

Continue the extraction for 24-48 hours or until the solvent in the siphon arm becomes colorless.

-

-

Concentration: After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude extract.

2.3. Extraction Protocol: Maceration

A simpler alternative to Soxhlet extraction, suitable for thermally sensitive compounds.

-

Preparation of Plant Material: Use 100 g of the dried fruit powder.

-

Maceration:

-

Soak the powder in 1 L of 80% ethanol in a sealed container.

-

Keep the container at room temperature for 3-5 days with occasional shaking.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at 40°C to yield the crude extract.

-

2.4. Purification Protocol: Liquid-Liquid Partitioning and Column Chromatography

This multi-step process separates compounds based on their polarity.

-

Solvent Partitioning:

-

Suspend the crude extract (e.g., 10 g) in 200 mL of distilled water.

-

Perform successive extractions in a separatory funnel with solvents of increasing polarity:

-

n-hexane (3 x 200 mL) to remove non-polar compounds.

-

Chloroform (3 x 200 mL).

-

Ethyl acetate (3 x 200 mL) which will likely contain the target phenolic compounds.

-

n-butanol (3 x 200 mL).

-

-

Concentrate each fraction separately using a rotary evaporator.

-

-

Silica Gel Column Chromatography of the Ethyl Acetate Fraction:

-

Prepare a slurry of silica gel (100 g in the mobile phase) and pack it into a glass column (e.g., 50 cm length, 4 cm diameter).

-

Adsorb the dried ethyl acetate fraction (e.g., 2 g) onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane:ethyl acetate (starting from 100:0 and gradually increasing the proportion of ethyl acetate), followed by ethyl acetate:methanol.

-

Collect the eluate in fractions of 10-20 mL.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to pool fractions with similar profiles.

-

-

Sephadex LH-20 Column Chromatography for Further Purification:

-

Pool and concentrate the fractions of interest from the silica gel column.

-

Dissolve the residue in a minimal amount of methanol.

-

Load the sample onto a Sephadex LH-20 column pre-equilibrated with methanol.

-

Elute the column with methanol. This step is effective for separating polyphenolic compounds.

-

Collect and monitor fractions as described previously.

-

-

Preparative HPLC (Optional):

-

For final purification to obtain a single compound, use a preparative HPLC system with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and methanol, both with 0.1% formic acid).

-

Data Presentation

The following tables summarize typical quantitative data that can be expected from the extraction and purification of bioactive compounds from Phyllanthus emblica.

Table 1: Yield of Crude Extracts from Different Solvents

| Solvent System | Extraction Method | Yield (% w/w) | Reference |

| 80% Methanol | Soxhlet | 15-25% | [5] |

| 80% Ethanol | Maceration | 10-20% | [9] |

| Water | Decoction | 8-15% | [3] |

Table 2: Total Phenolic and Flavonoid Content in Different Fractions

| Fraction | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Reference |

| Crude Methanolic Extract | 250-400 | 50-100 | [1] |

| Ethyl Acetate Fraction | 500-700 | 150-250 | [1] |

| n-Butanol Fraction | 300-500 | 80-150 | [1] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents

Visualizations

Diagram 1: Experimental Workflow for Extraction and Purification

Caption: Workflow for Bioactive Compound Isolation.

Diagram 2: Logical Relationship of Purification Steps

Caption: Purification Strategy for Bioactive Compounds.

References

- 1. Chromatographic Isolation and Characterization of Certain Bioactive Chemical Ingredients of Phyllanthus emblica Extracts and Assessment of Their Potentials as Antiviral and Anticancer Agents [ejchem.journals.ekb.eg]

- 2. A novel phenolic compound from Phyllanthus emblica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phyllanthus emblica: a comprehensive review of its phytochemical composition and pharmacological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jiar.in [jiar.in]

- 5. Phytochemical analysis and antimicrobial activity of Phyllanthus emblica. [wisdomlib.org]

- 6. "Phenolic compounds isolated and identified from amla (Phyllanthus embl" by Kenneth Rose, Chunpeng Wan et al. [digitalcommons.uri.edu]

- 7. The Phyllanthus emblica Fruits: A Review on Phytochemistry Traditional Uses, Bioactive Composition and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ijpsr.com [ijpsr.com]

- 12. Frontiers | Phyllanthus emblica: a comprehensive review of its phytochemical composition and pharmacological properties [frontiersin.org]

- 13. researchgate.net [researchgate.net]

Phyllaemblicin D: Application and Protocols for Phytochemical Analysis

Introduction

Phyllaemblicin D is a bioactive compound isolated from Phyllanthus emblica (commonly known as amla or Indian gooseberry), a plant widely recognized in traditional medicine for its therapeutic properties. As a subject of growing interest in phytochemical research, the development of standardized analytical methods for the quantification and qualification of this compound is crucial for ensuring the quality, efficacy, and safety of P. emblica-derived products. This document provides an overview of the application of this compound as a reference standard in phytochemical analysis, including its physicochemical properties and protocols for its determination using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).

Physicochemical Properties of Phyllaemblicins

| Property | Value (for Phyllaemblicin C) | Data Source |

| Molecular Formula | C38H52O23 | PubChem |

| Molecular Weight | 876.8 g/mol | PubChem |

| XLogP3-AA | -4.2 | PubChem |

| Exact Mass | 876.28993790 Da | PubChem |

Note: This data is for Phyllaemblicin C and should be used as a preliminary reference for this compound. Experimental determination of the physicochemical properties of this compound is recommended for accurate method development.

Application as a Reference Standard

A reference standard is a highly purified compound used as a measurement base in analytical chemistry. For this compound to be used as a reference standard in phytochemical analysis, its purity must be rigorously established. It can then be used for:

-

Identification: Confirming the presence of this compound in a sample by comparing its chromatographic retention time and/or spectral data with that of the standard.

-

Quantification: Determining the exact amount of this compound in a sample by creating a calibration curve from known concentrations of the reference standard.

-

Method Validation: Assessing the performance of analytical methods, including linearity, accuracy, precision, and limits of detection and quantification.

Experimental Protocols

The following are generalized protocols for the analysis of phytochemicals from Phyllanthus emblica and can be adapted for the specific analysis of this compound, assuming a reference standard is available.

High-Performance Liquid Chromatography (HPLC) for Phytochemical Profiling

HPLC is a powerful technique for separating and quantifying components in a complex mixture. A validated HPLC method is essential for the quality control of herbal extracts.

Workflow for HPLC Method Development:

Caption: General workflow for HPLC analysis of this compound.

Protocol Details:

-

Standard Preparation: Accurately weigh a known amount of pure this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of dilutions to create calibration standards.

-

Sample Preparation: Extract the dried plant material with a suitable solvent (e.g., methanol or ethanol) using techniques such as sonication or soxhlet extraction. Filter the extract through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used for the separation of phenolic compounds.

-

Mobile Phase: A gradient elution with two solvents is typically employed. Solvent A: 0.1% phosphoric acid or formic acid in water. Solvent B: Acetonitrile or methanol. The gradient program should be optimized to achieve good resolution of this compound from other components in the extract.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance. A photodiode array (PDA) detector can be used to obtain the UV spectrum for peak purity assessment.

-

Injection Volume: 10-20 µL.

-

-

Data Analysis:

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

-

Construct a calibration curve by plotting the peak area of the standard against its concentration.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

-

High-Performance Thin-Layer Chromatography (HPTLC) for Fingerprinting and Quantification

HPTLC is a versatile and cost-effective technique for the analysis of herbal medicines. It allows for the simultaneous analysis of multiple samples and is well-suited for fingerprinting analysis and quantification of specific markers.

Workflow for HPTLC Method Development:

Caption: General workflow for HPTLC analysis of this compound.

Protocol Details:

-

Standard and Sample Application: Apply known volumes of the this compound standard solutions and the sample extract as bands onto a pre-coated silica gel 60 F254 HPTLC plate using an automated applicator.

-

Mobile Phase and Development: The selection of the mobile phase is critical for good separation. A common mobile phase for polar compounds in P. emblica is a mixture of toluene, ethyl acetate, and formic acid in various ratios. Develop the plate in a saturated twin-trough chamber.

-

Densitometric Analysis: After development, dry the plate and scan it using a densitometer at the wavelength of maximum absorbance for this compound.

-

Data Analysis:

-

Identify the band corresponding to this compound in the sample track by comparing its Rf value with that of the standard.

-

Generate a calibration curve by plotting the peak area of the standard against the amount applied.

-

Determine the amount of this compound in the sample from the calibration curve.

-

Conclusion

The use of a well-characterized this compound reference standard is fundamental for the reliable phytochemical analysis of Phyllanthus emblica and its derived products. The HPLC and HPTLC methods outlined provide a framework for the identification and quantification of this compound. It is important to note that the commercial availability of a certified this compound reference standard is a prerequisite for the implementation of these analytical protocols in a quality control setting. Further research is needed to establish a comprehensive profile of this compound, including its definitive structure, spectral data, and biological activities, to fully realize its potential as a phytochemical marker.

Application Notes and Protocols: In Vitro Cytotoxicity of Phyllaemblicin D and Related Compounds on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllaemblicin D is a bioactive compound isolated from Phyllanthus emblica (also known as amla or Indian gooseberry), a plant widely used in traditional medicine. Recent scientific investigations have highlighted the potential of Phyllanthus emblica extracts and their constituent compounds, including phyllaemblicins, as anticancer agents. These compounds have been shown to exhibit cytotoxic and antiproliferative effects against a variety of cancer cell lines.[1][2] The primary mechanisms of action appear to involve the induction of apoptosis (programmed cell death) and cell cycle arrest, leading to the inhibition of tumor cell growth.[3][4]

These application notes provide an overview of the in vitro cytotoxicity of this compound and related compounds, along with detailed protocols for assessing their effects on cancer cell lines.

Data Presentation: Cytotoxicity of Phyllanthus emblica Compounds

While specific IC50 values for this compound are not widely reported in the literature, the following table summarizes the cytotoxic activities of various Phyllanthus emblica extracts and a related compound, Phyllaemblicin H1, on several human cancer cell lines. This data provides a comparative view of the potential anticancer efficacy of this class of compounds.

| Compound/Extract | Cancer Cell Line | Cell Line Origin | Assay | IC50 Value | Reference |

| Phyllaemblicin H1 | A-549 | Lung Carcinoma | Not Specified | 4.7 ± 0.7 µM | [5] |

| Phyllaemblicin H1 | SMMC-7721 | Hepatocellular Carcinoma | Not Specified | 9.9 ± 1.3 µM | [5] |

| P. emblica fruit extract | MCF-7 | Breast Adenocarcinoma | MTT | 54 µg/ml | [6] |

| P. emblica fruit extract | A549 | Lung Carcinoma | Not Specified | 50-100 µg/mL | [1] |

| P. emblica fruit extract | HepG2 | Hepatocellular Carcinoma | Not Specified | 50-100 µg/mL | [1] |

| P. emblica fruit extract | HeLa | Cervical Carcinoma | Not Specified | 50-100 µg/mL | [1] |

| P. emblica fruit extract | MDA-MB-231 | Breast Adenocarcinoma | Not Specified | 50-100 µg/mL | [1] |

| P. emblica fruit extract | SK-OV3 | Ovarian Cancer | Not Specified | 50-100 µg/mL | [1] |

| P. emblica fruit extract | SW620 | Colorectal Adenocarcinoma | Not Specified | 50-100 µg/mL | [1] |

| P. emblica fruit extract | HT-29 | Colorectal Adenocarcinoma | MTT | > 50 µg/mL (approx. 88% inhibition at higher concentrations) | [7] |

| P. emblica extract | Huh-7 | Hepatocellular Carcinoma | MTT | Dose-dependent decrease in viability | [8] |

| P. emblica extract | KB | Oral Carcinoma | MTT | Dose-dependent increase in cytotoxicity | [9] |

Mechanism of Action: Signaling Pathways

This compound and related compounds from Phyllanthus emblica are believed to exert their cytotoxic effects through two primary mechanisms: induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Studies on Phyllanthus emblica extracts suggest the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. The extrinsic pathway is initiated by the binding of ligands to death receptors such as Fas, leading to the activation of caspase-8.[1][3] Activated caspase-8 can then directly activate executioner caspases like caspase-3, or it can cleave Bid to tBid, which in turn activates the intrinsic pathway. The intrinsic pathway involves the disruption of the mitochondrial membrane potential and the release of cytochrome c, leading to the activation of caspase-9 and subsequently the executioner caspases.[6]

Cell Cycle Arrest

Polyphenol extracts from Phyllanthus emblica have been shown to induce cell cycle arrest at the G2/M phase in cancer cells.[3] This prevents the cells from entering mitosis and subsequently leads to a halt in proliferation. The arrest at the G2/M checkpoint is a common mechanism for anticancer agents to prevent the division of damaged cells.

Experimental Protocols

The following are detailed protocols for common in vitro cytotoxicity assays that can be used to evaluate the effects of this compound on cancer cell lines.

Experimental Workflow

The general workflow for assessing the in vitro cytotoxicity of a compound like this compound is as follows:

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[10][11]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

-

Protocol 2: SRB (Sulforhodamine B) Assay

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well flat-bottom plates

-

Trichloroacetic acid (TCA), cold (10% w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

1% acetic acid

-

10 mM Tris base solution

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Incubation: Incubate the plate for the desired exposure time.

-

Cell Fixation: Gently add 50-100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

-

SRB Staining: Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

-

Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well and shake on an orbital shaker for 5-10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth and IC50 as described for the MTT assay.

Protocol 3: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from the cytoplasm of damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well flat-bottom plates

-

LDH cytotoxicity assay kit (commercially available)

-

Lysis buffer (usually included in the kit) for positive control

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a positive control (maximum LDH release) by adding lysis buffer to untreated cells at the end of the incubation period.

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

-

Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.

-

Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually around 490 nm).

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Absorbance of treated sample - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] x 100

-

Conclusion

This compound and other constituents of Phyllanthus emblica demonstrate significant potential as anticancer agents. The protocols and information provided in these application notes offer a framework for researchers to further investigate the cytotoxic effects and mechanisms of action of these promising natural compounds. The use of multiple cytotoxicity assays is recommended to obtain a comprehensive understanding of the cellular response to treatment.

References

- 1. Antitumour effects of Phyllanthus emblica L.: induction of cancer cell apoptosis and inhibition of in vivo tumour promotion and in vitro invasion of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Polyphenol extract of Phyllanthus emblica (PEEP) induces inhibition of cell proliferation and triggers apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phyllanthus emblica Linn. fruit extract potentiates the anticancer efficacy of mitomycin C and cisplatin and reduces their genotoxicity to normal cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 6. recentscientific.com [recentscientific.com]

- 7. ijcmas.com [ijcmas.com]

- 8. granthaalayahpublication.org [granthaalayahpublication.org]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Antiviral Activity Testing of Phyllaemblicin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllaemblicins are a class of norbisabolane sesquenoids isolated from Phyllanthus emblica, a plant with a long history of use in traditional medicine. Various compounds from P. emblica have demonstrated a broad spectrum of pharmacological activities, including antiviral properties. While specific antiviral data for Phyllaemblicin D is not yet available in the public domain, this document provides a comprehensive guide to the methodologies and protocols for evaluating its potential antiviral activity. The data presented for other closely related phyllaemblicins and compounds from P. emblica serves as a valuable reference for designing and interpreting experiments with this compound.

Data Presentation: Antiviral Activity of Compounds from Phyllanthus emblica

The following table summarizes the reported antiviral activities of various compounds isolated from Phyllanthus emblica. This data can be used as a benchmark for the expected potency of new compounds like this compound.

| Compound | Virus | Cell Line | Assay Type | IC50 | CC50 | Selectivity Index (SI) | Reference |

| Glochicoccinoside D | Influenza A virus (H3N2) | MDCK | CPE Reduction | 4.5 ± 0.6 µg/mL | >100 µg/mL | >22.2 | [1][2] |

| Hand, Foot, and Mouth Virus (EV71) | Vero | CPE Reduction | 2.6 ± 0.7 µg/mL | >100 µg/mL | >38.5 | [1][2] | |

| Phyllaemblicin B | Influenza A virus (H3N2) | MDCK | CPE Reduction | 2.6 ± 0.7 µg/mL | >100 µg/mL | >38.5 | [2] |

| Phyllaemblicin C | Hand, Foot, and Mouth Virus (EV71) | Vero | CPE Reduction | 2.6 ± 0.8 µg/mL | >100 µg/mL | >38.5 | [2] |

| Phyllaemblicin H1 | - | A-549 | Cytotoxicity | - | 4.7 ± 0.7 µM | - | [1] |

| - | SMMC-7721 | Cytotoxicity | - | 9.9 ± 1.3 µM | - | [1] |

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/IC50).

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific virus and cell line of interest when testing this compound.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells, which is crucial for differentiating between antiviral activity and general cytotoxicity.

Materials:

-

Host cells (e.g., Vero, MDCK, A549)

-

96-well cell culture plates

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-